molecular formula C12H12O3 B1530491 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid CAS No. 3470-47-1

5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

Cat. No. B1530491
CAS RN: 3470-47-1
M. Wt: 204.22 g/mol
InChI Key: CXWHJKOHPCWJNT-UHFFFAOYSA-N
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Description

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid is a chemical compound with the CAS Number: 3470-47-1 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15) . This code provides information about the atoms, bonds, connectivity, and coordinates of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point of 178-179 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Antiallergic Activity

One significant application of derivatives similar to the compound is in the development of antiallergic agents. For instance, certain derivatives have shown promising antiallergic activity, particularly in animal tests like the reaginic PCA test in rats, indicating potential for clinical studies and therapeutic applications against allergic reactions (Nohara et al., 1985).

Ion Transport and Extraction

Derivatives of the compound have been utilized as carriers for active and competitive transport of alkali metal ions through liquid membranes, as well as for the extraction of alkali metal ions to organic layers. This application is crucial in the development of selective ion transport systems, which can be utilized in separation technologies and sensors (Yamaguchi et al., 1988).

Angiotensin II Receptor Antagonism

Compounds bearing structural similarities have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds, including some derivatives, have shown potential as nonpeptide angiotensin II receptor antagonists, highlighting their importance in the development of antihypertensive agents (Kohara et al., 1996).

Antiproliferative Activity

Research into 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, which are structurally related to the compound , has shown that some of these derivatives exhibit significant antiproliferative activity against human non-small cell lung cancer cell lines. This suggests potential applications in cancer research and therapy (Xiao-bo Fu et al., 2015).

Fluorescence Properties

Certain derivatives of the compound have been synthesized and characterized, demonstrating excellent fluorescence properties in both ethanol solution and solid state. This makes them potential candidates for applications in fluorescence imaging and sensing technologies (Juan Shi et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWHJKOHPCWJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

CAS RN

3470-47-1
Record name 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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